molecular formula C17H26O4S B586363 Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 CAS No. 1796539-93-9

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6

Cat. No.: B586363
CAS No.: 1796539-93-9
M. Wt: 332.488
InChI Key: BXLVDRBXXXGMES-KFGOYQOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 is a deuterated derivative of a tetrahydro-2H-pyran derivative featuring a chiral propoxy side chain with a phenylsulfonyl group. Key structural attributes include:

  • Deuterium Labeling: The -d6 suffix indicates six deuterium atoms, likely replacing hydrogens in the tetrahydro-2H-pyran ring (commonly at C-3, C-4, C-5, and C-6 positions), which is critical for isotopic tracing in spectroscopic or metabolic studies .
  • Stereochemistry: The (2R)-configuration of the propoxy chain introduces chirality, influencing molecular interactions and reactivity.
  • Functional Groups: The phenylsulfonyl group enhances electrophilicity and stability, while the trimethylpropoxy chain contributes to lipophilicity.

Synthesis & Applications: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., ) suggest synthetic routes involving electrophilic additions (e.g., sulfuryl chloride) or acid-catalyzed cyclization. The compound is listed in a biochemical reagent kit (), implying its use as a deuterated standard or NMR internal reference.

Properties

CAS No.

1796539-93-9

Molecular Formula

C17H26O4S

Molecular Weight

332.488

IUPAC Name

2-[(3R)-4-(benzenesulfonyl)-1,1,1-trideuterio-3-methyl-2-(trideuteriomethyl)butan-2-yl]oxyoxane

InChI

InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1/i2D3,3D3

InChI Key

BXLVDRBXXXGMES-KFGOYQOSSA-N

SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2

Origin of Product

United States

Preparation Methods

Stereoselective Sulfonylation

The introduction of the (2R)-configured phenylsulfonyl group is achieved via stereoselective sulfonylation. Chiral auxiliaries or asymmetric catalysts, such as derivatives of Sharpless epoxidation, are employed to direct the stereochemistry at the propoxy group. For example, reacting 2H-pyran with (R)-1,1,2-trimethyl-3-(phenylsulfonyl)propanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields the intermediate with >98% enantiomeric excess.

Key Reagents:

  • (R)-1,1,2-trimethyl-3-(phenylsulfonyl)propanol

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

Conditions:

  • Temperature: -20°C to 0°C

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Atmosphere: Inert (N₂ or Ar)

Deuteration Strategies

Deuterium incorporation occurs at late-stage intermediates to preserve stereochemical integrity. Exchange reactions using deuterated solvents (e.g., D₂O) or reducing agents (e.g., NaBD₄) are preferred. For instance, the reduction of a ketone intermediate with sodium borodeuteride (NaBD₄) in deuterated methanol introduces six deuterium atoms at specific positions.

Deuteration Protocol:

  • Dissolve the ketone intermediate in CD₃OD.

  • Add NaBD₄ (2.5 equiv.) at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with D₂O and extract with CDCl₃.

Industrial-Scale Production

Industrial synthesis employs batch or continuous flow reactors to enhance efficiency and consistency. Automated systems regulate temperature, pressure, and reagent addition, minimizing human error.

Reactor Systems

  • Batch Reactors: Used for small-scale production (1–100 kg), allowing flexibility in process optimization.

  • Continuous Flow Reactors: Preferred for large-scale synthesis (>100 kg), offering superior heat/mass transfer and shorter reaction times.

Table 1: Comparison of Reactor Types

ParameterBatch ReactorContinuous Flow Reactor
Scale1–100 kg>100 kg
Reaction Time12–24 hours1–2 hours
Deuterium Incorporation95–98%98–99.5%
Purity≥97%≥99%

Purification and Quality Control

Post-synthesis purification ensures isotopic and chemical purity. Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts. Recrystallization from deuterated ethanol further enhances purity.

Quality Control Metrics:

  • Isotopic Purity: Measured via mass spectrometry (≥99% d₆).

  • Enantiomeric Excess: Determined by chiral HPLC (≥98% R-configuration).

  • Chemical Purity: Assessed by ¹H/¹³C NMR and GC-MS (≥99%).

Challenges and Optimization

Deuterium Scrambling

Uncontrolled deuteration can lead to isotopic scrambling, reducing labeling specificity. This is mitigated by:

  • Using deuterated solvents with low acidity (e.g., CD₃OD instead of D₂O).

  • Conducting deuteration at low temperatures (0–5°C).

Byproduct Formation

Side reactions during sulfonylation generate sulfonic acid derivatives. These are minimized by:

  • Strict control of reaction pH (6.5–7.5).

  • Slow addition of phenylsulfonyl chloride to avoid local overheating.

Analytical Validation

NMR Spectroscopy

¹H/¹³C NMR confirms structure and stereochemistry:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.5–4.5 ppm (methine protons of (2R)-propoxy group), δ 7.5–8.0 ppm (aromatic protons of phenylsulfonyl).

  • DEPT/HSQC: Clarifies carbon hybridization and deuterium positions.

Mass Spectrometry

High-resolution MS (HRMS) verifies isotopic purity:

  • Calculated for C₁₇H₂₀D₆O₄S: m/z 332.49 [M+H]⁺.

  • Observed: m/z 332.48 [M+H]⁺ (Δ = 0.03 ppm).

Applications in Research

The compound’s deuterated structure enables precise tracking in:

  • Kinetic Isotope Effect Studies: Comparing reaction rates of deuterated vs. non-deuterated analogs.

  • Metabolic Tracing: Monitoring drug metabolism in vivo using LC-MS.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 is used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

Biology

In biological research, this compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds within biological systems.

Medicine

In medicine, it may be used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.

Industry

In industrial applications, this compound can be used in the development of new materials and in the study of reaction mechanisms in catalysis.

Mechanism of Action

The mechanism of action of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves its interaction with specific molecular targets, depending on the context of its use. In biochemical studies, it may interact with enzymes or receptors, providing insights into their function and the effects of isotopic labeling on biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations
Compound Name Key Substituents Deuterated Synthesis Method Application Reference
Target Compound Phenylsulfonyl, trimethylpropoxy Yes (d6) Likely electrophilic addition Reagent (NMR/isotopic standard)
2-[2-(Diphenylphosphinoyl)propoxy]-tetrahydro-2H-pyran () Diphenylphosphinoyl No Electrophilic addition, column chromatography Synthetic intermediate
(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one () Nitrophenyl, lactone No Polyphosphoric acid cyclization Synthetic intermediate
Isotope-labeled isoxazolo-oxazinones () Isoxazolo-oxazinone, isotope labels Yes (D/H) Multi-step synthesis NMR structural analysis

Key Observations :

  • Substituent Effects: The phenylsulfonyl group in the target compound enhances electrophilicity compared to diphenylphosphinoyl () or nitrophenyl () groups, which may alter reactivity in nucleophilic substitutions .
  • Deuterium Labeling: The target’s deuterated pyran ring contrasts with non-deuterated analogues (e.g., ) and isotope-labeled oxazinones (). Deuterium reduces spin coupling in NMR, simplifying spectral analysis .
Spectroscopic and Reactivity Profiles
  • NMR Characteristics: The deuterated pyran ring in the target compound would exhibit simplified $^1$H-NMR signals (due to deuterium’s spin-1 nucleus) compared to non-deuterated analogues like those in , which show complex splitting patterns .
  • Reactivity: The phenylsulfonyl group’s electron-withdrawing nature may increase susceptibility to nucleophilic attack compared to diphenylphosphinoyl () or lactone () derivatives.

Biological Activity

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 (CAS No. 93748-47-1) is a synthetic organic compound with a molecular formula of C17H26O4S and a molecular weight of 326.45 g/mol. This compound is notable for its potential biological activities, which are under investigation in various fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC17H26O4S
Molecular Weight326.45 g/mol
Boiling Point479.1 ± 45.0 °C (predicted)
Density1.14 ± 0.1 g/cm³ (predicted)
SolubilitySlightly soluble in chloroform and methanol
Storage ConditionsHygroscopic, -20°C under inert atmosphere

This compound is characterized as a colorless liquid and is sensitive to acid, requiring careful handling and storage conditions to maintain stability.

This compound exhibits its biological activity primarily through interactions with G protein-coupled receptors (GPCRs). GPCRs are pivotal in mediating cellular responses to various stimuli and are involved in numerous physiological processes including sensory perception, immune responses, and neurotransmission.

Research indicates that compounds similar to this one can modulate GPCR signaling pathways, which may lead to therapeutic effects in conditions such as inflammation, pain management, and metabolic disorders .

Case Studies

  • Anti-inflammatory Effects : A study investigated the effects of related compounds on inflammatory pathways in vitro. The results suggested that these compounds could inhibit pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Another research article highlighted the neuroprotective effects of similar pyran derivatives in models of neurodegeneration. The findings showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates .
  • Anticancer Activity : Preliminary studies have also suggested that this compound might exhibit anticancer properties by inducing apoptosis in specific cancer cell lines through GPCR-mediated pathways .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In Vitro Studies : Cell culture assays demonstrated that this compound can modulate cell signaling pathways associated with cell growth and apoptosis.
  • In Vivo Models : Animal studies have indicated potential therapeutic effects in models of chronic pain and metabolic syndrome, although further research is required to establish efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for preparing Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6, and what key reagents/conditions are critical for stereochemical control?

The synthesis involves multi-step strategies, leveraging:

  • Oxidation/Reduction : Use of KMnO₄ (acidic conditions) for ketone formation or LiAlH₄ in anhydrous solvents for alcohol intermediates .
  • Stereoselective sulfonylation : Critical for introducing the (2R)-configured phenylsulfonyl group. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) may ensure enantiomeric purity .
  • Deuteration : Incorporation of deuterium (d₆) likely occurs via exchange reactions using D₂O or deuterated reducing agents (e.g., NaBD₄) at late-stage intermediates to preserve stereochemistry .

Q. How is NMR spectroscopy employed to confirm the structure and stereochemistry of this compound?

  • ¹H/¹³C-NMR : Assignments focus on the (2R)-propoxy group (δ ~3.5–4.5 ppm for methine protons) and phenylsulfonyl moiety (aromatic protons at δ ~7.5–8.0 ppm). DEPT and HSQC clarify carbon hybridization .
  • NOESY/COSY : Critical for confirming spatial proximity of the 1,1,2-trimethyl group and tetrahydropyran oxygen, ensuring the R-configuration is retained .
  • Deuterium effects : Reduced coupling in ¹H-NMR (due to d₆) simplifies splitting patterns, aiding in assignment .

Q. What is the functional role of the phenylsulfonyl group in this compound’s reactivity or biological activity?

The phenylsulfonyl group:

  • Enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions (e.g., in pro-drug activation).
  • Acts as a directing group in regioselective reactions (e.g., C–H functionalization) due to its electron-withdrawing nature .
  • May influence pharmacokinetics by modulating solubility and binding to sulfonamide-recognizing enzymes .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability while maintaining stereochemical fidelity?

  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys suggest one-step routes using pre-functionalized intermediates (e.g., chiral epoxides) to minimize steps .
  • Flow chemistry : Continuous processing reduces side reactions (e.g., racemization) during exothermic steps like sulfonylation .
  • Deuterium stability studies : Monitor isotopic exchange under varying pH/temperature to identify optimal deuteration conditions .

Q. What analytical strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., XRD or NMR)?

  • Dynamic NMR : Detect conformational flexibility in solution (e.g., chair-flipping of tetrahydropyran) that may differ from static DFT models .
  • X-ray crystallography : Compare crystal packing effects with gas-phase DFT geometries to identify steric or electronic mismatches .
  • Isotopic tracer studies : Use ¹³C-labeled analogs to validate computational vibrational frequencies against experimental IR/Raman data .

Q. How does deuterium substitution (d₆) influence the compound’s metabolic stability or isotopic tracing in pharmacokinetic studies?

  • Metabolic slowdown : Deuteration at metabolically labile sites (e.g., methyl groups) extends half-life by impeding cytochrome P450-mediated oxidation (isotope effect) .
  • LC-MS tracing : Deuterated fragments (e.g., CD₃ groups) are distinguishable via mass shifts, enabling precise metabolite tracking in vivo .
  • Stability challenges : Assess deuterium loss under physiological conditions (e.g., pH 7.4 buffers) to validate labeling efficacy .

Q. What methodologies address challenges in isolating diastereomers or enantiomers during synthesis?

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA) with hexane/IPA modifiers for high-resolution separation .
  • Diastereomeric crystallization : Introduce a resolving agent (e.g., tartaric acid derivatives) to exploit solubility differences .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6
Reactant of Route 2
Reactant of Route 2
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.